Dispiro[2.0.2.2]octane
Description
Contextualization within Strained Organic Molecules Research
Dispiro[2.0.2.2]octane is a significant subject within this research context because it incorporates both three-membered and four-membered rings into a rigid, polycyclic framework. ontosight.ai Its high strain energy makes it an intriguing candidate for theoretical and experimental studies aimed at understanding the limits of molecular stability and the behavior of chemical bonds under duress. ontosight.ai Research into such molecules provides valuable data for refining computational models that predict molecular properties and reaction outcomes. researchgate.netacs.org The reactivity of strained compounds like this compound can also be harnessed, making them useful as precursors for the synthesis of other complex or novel hydrocarbons. ontosight.ai
Historical Perspective on Spiro Compounds and Their Significance
The concept of ring strain was first formally addressed by German chemist Adolf von Baeyer in 1885. britannica.comyale.edu His strain theory proposed that the stability of cyclic compounds depends on how much their bond angles deviate from the ideal tetrahedral angle of 109.5°. britannica.comyoutube.com Baeyer initially assumed that all cyclic compounds were planar, leading him to conclude that five-membered rings like cyclopentane (B165970) would be the most stable. britannica.comyale.edu While this planar assumption was later corrected by the work of Hermann Sachse, who proposed puckered conformations like the "chair" and "boat" forms of cyclohexane, Baeyer's fundamental idea of angle strain remains a cornerstone of organic chemistry. wikipedia.orgbritannica.com For his work, Baeyer was awarded the Nobel Prize in 1905. wikipedia.org
The systematic nomenclature for spiro compounds was first proposed by von Baeyer in 1900. wikipedia.org Spiro compounds are distinguished by their unique three-dimensional structures, which arise from the perpendicular orientation of the planes of the two rings connected at the spiro center. researchgate.netgoogle.com This distinct architecture has made them attractive targets in various fields, including medicinal chemistry and materials science, due to their conformational rigidity and novel stereochemical properties. researchgate.netgoogle.comperlego.comwiley-vch.de The study of increasingly complex structures like this compound is a natural progression in the exploration of the chemical space and properties of spirocyclic systems.
Fundamental Architectural Features of this compound
The structure of this compound is defined by its specific connectivity of atoms and rings, which imparts its characteristic properties. Its IUPAC name, this compound, precisely describes this architecture. nih.gov
| Property | Value |
| Molecular Formula | C₈H₁₂ |
| Molar Mass | 108.18 g/mol |
| CAS Number | 21426-37-9 |
| Structure | Two cyclopropane (B1198618) rings, one cyclobutane (B1203170) ring |
| Spiro Centers | Two |
| Data sourced from PubChem CID 140831 and NIST WebBook. nih.govnist.gov |
To appreciate the unique structure of this compound, it is essential to distinguish between different types of polycyclic systems. The primary modes of ring junction are fused, bridged, and spiro. libretexts.orglibretexts.org
Fused Ring Systems: In a fused system, two rings share a common covalent bond, which involves two shared atoms known as bridgehead carbons. libretexts.orglibretexts.org A classic example is decalin (bicyclo[4.4.0]decane). The stability of fused systems can be influenced by whether the substituents at the bridgehead carbons are on the same side (cis-fused) or opposite sides (trans-fused) of the shared bond. libretexts.org
Spiro Connectivity: In a spiro system, two rings are joined at a single, common atom called the spiroatom, which is typically a quaternary carbon. wikipedia.orgcambridgescholars.comresearchgate.net This single-point connection is the defining feature that distinguishes spiro compounds from fused or bridged systems. wikipedia.org this compound exemplifies this with its two spiro centers. ontosight.ai
| Junction Type | Shared Atoms | Example |
| Fused | Two (a shared bond) | Decalin |
| Bridged | Two (non-adjacent) | Bicyclo[2.2.1]heptane |
| Spiro | One | Spiro[5.5]undecane |
| Comparison of polycyclic ring junction types. |
The topology of this compound is a direct consequence of its spirocyclic nature. The nomenclature "[2.0.2.2]" indicates the number of carbon atoms in the bridges connecting the spiro atoms. The molecule consists of two cyclopropane rings (three atoms, thus two bridging carbons) and a cyclobutane ring (four atoms, thus two bridging carbons between one pair of spiro atoms and another two between the other). The "0" signifies a direct bond between the two spiro atoms. However, the correct interpretation for a dispiro compound name like Dispiro[a.b.c.d]alkane refers to the number of atoms in the chains linking the spiro atoms. For this compound, the structure consists of two spiro atoms connected by four chains of 2, 0, 2, and 2 carbon atoms respectively.
This rigid and highly strained framework results in a molecule with a well-defined three-dimensional shape. The presence of two spiro centers introduces axial chirality, a stereochemical feature where the molecule is chiral but lacks a traditional stereocenter. wikipedia.org The high degree of symmetry and strain in molecules like this compound and its isomers, such as Dispiro[2.1.2.1]octane, makes them subjects of interest for theoretical studies concerning their electronic structure, stability, and potential energy surfaces. researchgate.netresearchgate.netontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
21426-37-9 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
dispiro[2.0.24.23]octane |
InChI |
InChI=1S/C8H12/c1-2-7(1)5-6-8(7)3-4-8/h1-6H2 |
InChI Key |
KHCZAHBPHDGNJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCC23CC3 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Dispiro 2.0.2.2 Octane and Its Core Framework
Historical and Pioneering Synthetic Approaches
The construction of the dispiro[2.0.2.2]octane framework, which features two cyclopropane (B1198618) rings and a cyclobutane (B1203170) ring fused at a single carbon center, has necessitated the development of specialized synthetic methods to manage its inherent high reactivity and instability. ontosight.ai
Early synthetic strategies were often multi-step processes that contended with the primary challenge of closing the highly strained rings. The high degree of molecular strain, largely due to the deviation of bond angles in the cyclopropane rings from the ideal tetrahedral angle, makes the molecule prone to rearrangement and ring-opening reactions. ontosight.ai A significant early approach involved the cycloelimination of nitrogen from 4,5-dihydro-3H-pyrazoles. This method is a foundational technique for the synthesis of cyclopropanes and was adapted for the construction of the this compound system. thieme-connect.de The primary difficulty in these early methods was achieving the desired ring closures with reasonable efficiency, as the high strain of the target molecule often led to the formation of byproducts.
Over time, synthetic techniques evolved to provide more direct and higher-yielding routes to the this compound core. A notable advancement was the refinement of reductive ring-closure reactions. One such established method involves the treatment of 1,3-dihaloalkanes with reducing agents like sodium, zinc, or magnesium to form cyclopropane rings. thieme-connect.de Another key development was the use of carbene addition reactions to exocyclic double bonds, which became a principal strategy for synthesizing related rotane structures and was applied to create derivatives like dispiro[2.0.2.2]oct-7-ene. ethernet.edu.et These evolving methods offered better control over the formation of the strained carbocyclic system.
A significant procedure that emerged involves the use of a zinc-copper couple to facilitate the cyclization, demonstrating the move towards more specialized reagents for constructing such challenging molecules. thieme-connect.de
Table 1: Pioneering Synthetic Reactions for this compound Framework
| Precursor Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 4,5-Dihydro-3H-pyrazole derivative | Thermal or photochemical nitrogen cycloelimination | This compound | thieme-connect.de |
| Dihalide precursor | Zn dust, CuCl, anhyd Et2O | This compound | thieme-connect.de |
Modern Organic Synthesis Strategies for the this compound Skeleton
Contemporary organic synthesis has introduced more elegant and efficient strategies, including cascade reactions, specialized cycloadditions, and ring-restructuring methodologies, to assemble the this compound skeleton.
Modern approaches often seek to form multiple bonds in a single operation to improve efficiency. Palladium-catalyzed tandem processes, for instance, are powerful tools in modern synthesis, allowing for the construction of complex architectures from simpler starting materials through a sequence of catalytic cycles. encyclopedia.pub In a related context, the formation of this compound has been observed as the product of a nickel-catalyzed reaction involving a nickelacyclopentane intermediate, showcasing a metal-mediated tandem process. ethernet.edu.et This strategy leverages the ability of transition metals to orchestrate complex bond formations in a controlled manner.
Cycloaddition reactions are a cornerstone for building cyclic and polycyclic systems, including highly strained ones. nih.govresearchgate.net For the this compound system, [2+2] cycloadditions have proven particularly valuable. These reactions are often facilitated by the high reactivity of strained alkenes like methylenecyclopropanes. thieme-connect.de Specific examples leading to the this compound core include:
The thermal [2+2] cyclodimerization of bicyclopropylidene with buta-1,3-diene to yield 7-vinylthis compound. thieme-connect.de
A [2+2]-cyclodimerization of a bromo-allylidenecyclopropane derivative upon bromine-lithium exchange, which forms a substituted this compound. researchgate.net
Metal-catalyzed [2+2]-codimerizations of methylenecyclopropanes represent another route, although steric factors in the metal-organic intermediates can sometimes favor the formation of isomeric products like dispiro[2.1.2.1]octane. ethernet.edu.et
Table 2: Cycloaddition Strategies for the this compound Skeleton
| Reactants | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|
| Bicyclopropylidene and buta-1,3-diene | Thermal [2+2] Cyclodimerization | 180°C, sealed tube | 7-Vinylthis compound | thieme-connect.de |
| Bromo-allylidenecyclopropane derivative | [2+2] Cyclodimerization | Bromine-lithium exchange at -78°C/-90°C | Substituted this compound | researchgate.net |
The manipulation of ring sizes through expansion or contraction provides another strategic avenue to strained systems. Ring-contraction reactions, in particular, are an important method for the synthesis of cyclopropanes, which are integral to the this compound structure. thieme-connect.de For example, the carbene generated from spiro[2.4]heptan-4-one has been shown to undergo a ring-contraction via a 1,2-carbon atom shift to yield cyclopropylidenecyclobutane. researchgate.net This product is a potential key intermediate that could undergo further cyclopropanation to afford the target this compound. These rearrangements offer a pathway to the desired skeleton by leveraging the release of ring strain as a driving force for bond reorganization.
Photochemical Routes to this compound Precursors
Photochemistry offers unique pathways for the synthesis of strained ring systems, and while direct photochemical construction of the this compound skeleton is not prominently documented, photochemical reactions are instrumental in the synthesis and transformation of its precursors. A key example involves the α-diketone derivative, dispiro[2.0.2.2]octanedione-7,8. The synthesis of such diketone precursors is a critical step that allows for subsequent photochemical manipulation.
Research has shown that the photolysis of dispiro[2.0.2.2]octanedione-7,8 serves as a method to access the researchgate.netrotane system, also known as tricyclopropylidene. researchgate.net This transformation highlights the utility of this compound derivatives as stable precursors that can be photochemically converted into other highly strained and complex molecular architectures. The process involves the light-induced cleavage of the diketone moiety, demonstrating how photochemical strategies can be employed to manipulate the this compound framework. researchgate.net
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-mediated reactions are a cornerstone in the synthesis of complex carbocyclic frameworks, including this compound and its derivatives. These methods often involve reductive coupling or dimerization, utilizing active metals to form the strained cyclopropane and cyclobutane rings inherent to the this compound structure.
One of the fundamental syntheses of the parent this compound involves a reductive cyclization strategy. thieme-connect.de This approach utilizes a zinc-copper couple to mediate the reaction, demonstrating a classic method for forming strained rings from dihalide precursors. thieme-connect.de Another significant metal-mediated approach is the dimerization of an allylidenecyclopropane derivative at low temperatures. researchgate.net Upon bromine-lithium exchange, a bromo-allylidenecyclopropane was found to undergo a [2+2] cyclodimerization, yielding a highly substituted this compound derivative. researchgate.net The structure of the resulting dimer was confirmed by X-ray analysis. researchgate.net
| Reaction Type | Starting Material | Key Reagents | Product | Reference |
| Reductive Cyclization | 1,1-Bis(iodomethyl)cyclopropane | Zn-Cu couple, Et2O | This compound | thieme-connect.de |
| Dimerization | Bromo-allylidenecyclopropane derivative | n-BuLi | trans-7,8-bis-3'-(1,2-dihydronaphthalinyl)this compound | researchgate.net |
Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound Analogs
The construction of chiral molecules in an enantiomerically pure form is a major focus of modern organic synthesis, often relying on asymmetric catalysis with chiral ligands and metal complexes. nih.govoaepublish.com However, the application of these advanced strategies specifically to the this compound framework is not extensively reported in the surveyed literature. The synthesis of chiral scaffolds like cis-2,5-diaminobicyclo[2.2.2]octane has proven effective for asymmetric catalysis in other systems, but direct analogues for the this compound system are less common. nih.gov
While specific enantioselective syntheses for this compound are not detailed, one can propose potential strategies based on established asymmetric reactions. For instance, a catalytic asymmetric cyclopropanation or a metal-catalyzed [2+2] cycloaddition using a chiral ligand could theoretically be adapted to construct the strained rings of the this compound core with stereocontrol. Such methods have been successfully applied to the synthesis of other complex chiral skeletons, including spiro-indenes and bicyclo[1.1.1]pentane derivatives, suggesting their potential applicability. oaepublish.combris.ac.uk The development of such a route remains a challenge for synthetic chemists, promising access to novel, chiral, three-dimensional structures.
Synthesis of Highly Substituted and Functionalized this compound Derivatives
The synthesis of this compound derivatives bearing various functional groups or substantial substituents is crucial for exploring their chemical and physical properties. Research has led to the successful preparation of several such analogs.
A notable example is the synthesis of trans-7,8-bis-3'-(1,2-dihydronaphthalinyl)this compound. researchgate.net This highly substituted derivative was formed through the dimerization of a bromo-allylidenecyclopropane precursor at a low temperature of -78°C to -90°C following a bromine-lithium exchange. researchgate.net This reaction demonstrates a pathway to sterically congested this compound systems. Another key functionalized derivative is dispiro[2.0.2.2]octanedione-7,8, which serves as a precursor in photochemical studies. researchgate.net The presence of the dione (B5365651) functionality provides a handle for further chemical transformations. researchgate.net
| Derivative Name | Synthetic Strategy | Key Feature | Reference |
| trans-7,8-bis-3'-(1,2-dihydronaphthalinyl)this compound | Low-temperature dimerization of an allylidenecyclopropane | Highly substituted with bulky aryl groups | researchgate.net |
| Dispiro[2.0.2.2]octanedione-7,8 | Not detailed in source | Diketone functionality for photochemical reactions | researchgate.net |
Iii. Molecular Structure, Bonding, and Strain Energy Analysis of Dispiro 2.0.2.2 Octane
Inherent Strain Energy Analysis
The concept of ring strain is central to understanding the chemistry of Dispiro[2.0.2.2]octane. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, torsional strain from eclipsed conformations, and transannular interactions.
Cyclopropane (B1198618): This three-membered ring is highly strained due to its C-C-C bond angles being constrained to 60°, a significant deviation from the ideal 109.5°. This angle strain, combined with the torsional strain from six fully eclipsed hydrogen atoms, results in a total ring strain of approximately 27.5-28.1 kcal/mol. acs.orgthieme-connect.de The C-C bond dissociation energy in cyclopropane is considerably weaker (around 65 kcal/mol) compared to a typical C-C bond (80-85 kcal/mol), making it more susceptible to ring-opening reactions. acs.org
Cyclobutane (B1203170): With internal bond angles of about 88° in its puckered conformation, cyclobutane also possesses significant angle strain, though less than cyclopropane. acs.org The puckering of the ring serves to reduce the torsional strain that would be present in a planar conformation. acs.org The total strain energy for cyclobutane is calculated to be around 26.3-26.9 kcal/mol, which is nearly the same as that of cyclopropane. thieme-connect.dechemeo.com
| Cycloalkane Unit | Approximate Strain Energy (kcal/mol) | Primary Sources of Strain |
|---|---|---|
| Cyclopropane | 27.5 - 28.1 | Angle Strain (60° angles), Torsional Strain (eclipsed H-atoms) |
| Cyclobutane | 26.3 - 26.9 | Angle Strain (88° angles), Torsional Strain (partially eclipsed H-atoms) |
The fusion of rings at a single carbon atom, known as a spiro center, introduces additional strain into the molecule. nih.gov This is because the spiro carbon atom is a quaternary center forced to accommodate the geometric constraints of two separate rings. In molecules like spiropentane (B86408), which is composed of two cyclopropane rings sharing a spiro carbon, the strain energy is found to be about 8 kcal/mol greater than the sum of two individual cyclopropane rings. This "excess strain" is attributed to the further distortion of bond angles and changes in hybridization at the spiro center, which leads to less efficient bonding.
To place the strain of this compound in context, it is useful to compare it with other highly strained polycyclic hydrocarbons.
Spiropentane: As the simplest dispiroalkane, spiropentane (dispiro[2.0.2.1]pentane) has a strain energy of approximately 65 kcal/mol. This high value reflects the strain of two cyclopropane rings plus the additional strain from the spiro-fusion.
Propellanes: These are bicyclic compounds where the two bridgehead carbons are directly bonded. Small-ring propellanes are among the most highly strained hydrocarbons known. For instance, [1.1.1]propellane has an exceptionally high strain energy of about 97 kcal/mol. Despite this, it is more stable than other small propellanes like [2.1.1]- and [2.2.1]propellane (strain energies of 104 and 102 kcal/mol, respectively).
This compound: Based on a calculated standard enthalpy of formation in the gas phase of 66.93 kJ/mol (16.00 kcal/mol), an approximate strain energy for this compound can be estimated. chemeo.com By comparing this value to that of a theoretical strain-free C8H12 acyclic analogue, the total strain energy is substantial, reflecting the combined strain of its two cyclopropane rings, one cyclobutane ring, and two spiro centers.
| Compound | Approximate Strain Energy (kcal/mol) |
|---|---|
| Spiropentane | 65 |
| [1.1.1]Propellane | 97 |
| This compound | ~55 (Estimated) |
Theoretical Descriptions of Bonding
The significant geometric distortion in this compound necessitates a departure from simple bonding models. The nature of the carbon-carbon bonds within its strained rings is best described by concepts such as bent bonds and altered hybridization.
In highly strained rings like cyclopropane, the C-C bonds are not straight lines connecting the nuclei. Instead, the maximum electron density is displaced outwards from the internuclear axis, forming what are known as "bent bonds" or "banana bonds". scientificlib.comwikipedia.org This phenomenon can be observed experimentally through X-ray diffraction studies, which show a deformation of electron density outside the line of centers between carbon atoms. wikipedia.org This outward curvature of the bonds allows for a reduction in angle strain, as the inter-orbital angle (approx. 104° in cyclopropane) is larger than the internuclear angle (60°). scientificlib.comwikipedia.org This bending results in weaker C-C bonds with partial π-character, which accounts for some of the olefin-like chemical reactivity of cyclopropanes. The electron density distribution in the cyclobutane ring is similarly affected, though to a lesser extent.
Standard sp³, sp², and sp hybridization models are insufficient to describe the bonding in severely strained systems. To accommodate the acute 60° bond angles in a cyclopropane ring, the carbon atoms adopt a hybridization state with increased p-character in the orbitals forming the C-C bonds (sometimes described as sp⁵). wikipedia.org Consequently, the orbitals used for the C-H bonds gain more s-character, leading to shorter and stronger C-H bonds. wikipedia.org
Conformational Analysis and Stereochemical Considerations
Computational chemistry offers a powerful tool for investigating the conformational landscapes of complex molecules. Techniques such as ab initio calculations, density functional theory (DFT), and molecular mechanics are commonly employed to determine the geometries of stable conformers, their relative energies, and the transition states that connect them. For a molecule like this compound, with its interconnected ring systems, a thorough conformational analysis would be expected to reveal multiple energy minima corresponding to different spatial arrangements of the rings.
Furthermore, the potential for stereoisomerism in derivatives of this compound would be an important consideration. Substitution on the cyclopropane or cyclobutane rings could lead to the formation of diastereomers and enantiomers, each with its own unique conformational preferences and energy profile.
Detailed research findings from such a study would typically be presented in data tables, summarizing key parameters for each identified conformer.
Table 3.3.1: Hypothetical Calculated Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
|---|---|---|
| Chair-like | C2v | 0.00 |
| Twist-boat-like | C2 | Data not available |
Table 3.3.2: Hypothetical Calculated Energy Barriers for Conformational Interconversion of this compound
| Interconversion Process | Energy Barrier (kcal/mol) |
|---|---|
| Chair to Twist-boat | Data not available |
It is important to reiterate that the data presented in the tables above are hypothetical examples of what would be expected from a detailed computational study and are not based on published experimental or theoretical values for this compound. The absence of such specific data in the public domain underscores a gap in the current body of research on this particular chemical compound.
Iv. Reactivity and Reaction Mechanisms of Dispiro 2.0.2.2 Octane
General Principles of Reactivity in Strained Ring Systems
Strained ring systems, such as those found in dispiro[2.0.2.2]octane, exhibit distinct reactivity patterns compared to their acyclic or less-strained cyclic counterparts. The primary reason for this heightened reactivity is the presence of ring strain, which is a combination of angle strain and torsional strain.
Angle Strain: In small rings like cyclopropane (B1198618), the internuclear bond angles are forced to deviate significantly from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. For instance, the C-C-C bond angles in a cyclopropane ring are approximately 60°. This deviation leads to less effective orbital overlap, resulting in weaker "bent" bonds and a higher ground-state energy for the molecule.
The consequence of this stored potential energy is that reactions leading to the opening of the strained ring are often thermodynamically favorable, as they relieve the strain and lead to the formation of more stable, lower-energy products. Common reactions of strained ring systems include additions of electrophiles, nucleophiles, and radicals, as well as thermal and photochemical rearrangements.
Radical Cation Chemistry of this compound
The study of the radical cation of this compound provides valuable insights into the electronic structure and reactivity of this strained molecule. Theoretical studies have been instrumental in elucidating the behavior of this transient species.
Computational studies have explored various energetically favorable interconversion and rearrangement pathways for the this compound radical cation. These transformations are driven by the desire to achieve a more stable electronic and structural configuration. The calculations suggest that even though some of these reactions are exothermic, geometrical constraints can inhibit certain pathways from occurring. The energetics for these interconversions have been further refined using ab initio methods that include electron correlation (MP2/6-31G//HF/6-31G). These theoretical investigations provide a foundational understanding of the potential reactivity of the this compound radical cation, though experimental verification of these predicted pathways is still needed.
The energetics and orientation of transformations involving the this compound radical cation are governed by several key factors, as revealed by theoretical calculations. The primary driving force for these reactions is the release of ring strain. The distribution of spin and charge in the radical cation, as well as the stability of any radical or carbocation intermediates, play a crucial role in determining the preferred reaction pathway. Geometrical constraints inherent to the rigid spirocyclic framework also impose significant limitations on the possible orientations of reactants and the feasibility of certain transition states. For instance, for a reaction to proceed, a suitable orbital overlap must be achievable, which may be hindered by the fixed spatial arrangement of the rings.
Ring-Opening Reactions
Ring-opening reactions are a characteristic feature of strained molecules like this compound, as they provide a pathway to relieve the inherent ring strain.
While direct experimental studies on the thermally induced ring transformations of this compound are limited, related research on a derivative, this compound-7,8-dione, offers valuable insights. Irradiation of this dione (B5365651) in a mixture of pentane (B18724) and dichloromethane (B109758) has been shown to lead to dimeric products. This transformation is proposed to proceed via a 1,2-bisacyl radical and the α-carbene of a γ-lactone. This suggests that the this compound framework is susceptible to ring contraction under certain conditions. It is plausible that the parent this compound could also undergo thermally induced rearrangements, likely involving the cleavage of the strained cyclopropane rings to form more stable carbocyclic structures. However, further experimental investigation is required to fully elucidate the specific pathways and products of the thermal reactions of this compound itself.
Chemically Induced Ring-Opening Reactions
The strained cyclopropane and cyclobutane (B1203170) rings within the this compound framework are susceptible to cleavage under various chemical stimuli. Photochemical methods have proven particularly effective in inducing ring-opening, especially in derivatized forms of the parent compound.
A notable example involves the photolysis of this compound-7,8-dione. Irradiation of this α-diketone derivative initiates a ring-opening process, proceeding through a 1,2-bisacyl radical intermediate. In the absence of a trapping agent, this reactive intermediate leads to the formation of dimeric products.
However, when the photolysis is conducted in the presence of a suitable substrate, such as methyl acrylate (B77674), the reaction pathway is diverted. The intermediate carbene, formed after initial ring opening and decarboxylation, can be trapped to yield a different product. Specifically, the reaction of this compound-7,8-dione with methyl acrylate under photochemical conditions results in the formation of methylrotanecarboxylate in a 56% yield. Two potential mechanisms are considered for this transformation: one involving the addition of the carbene to methyl acrylate to form a γ-lactone which then undergoes decarboxylation, and another where initial decarboxylation of a dispiro-γ-lactone ylide generates a dispiro[2.0.2.1]hept-7-ylidene that is subsequently trapped by methyl acrylate.
Table 1: Photochemical Ring-Opening Reaction of this compound-7,8-dione
| Reactant | Reagent/Condition | Product | Yield (%) | Ref. |
| This compound-7,8-dione | hv, pentane/dichloromethane | Dimeric products | - | |
| This compound-7,8-dione | hv, methyl acrylate, pentane/dichloromethane | Methylrotanecarboxylate | 56 |
Cycloaddition Reactions Involving this compound as a Reactant
While this compound derivatives can be synthesized via cycloaddition reactions, their participation as a reactant in such transformations is not extensively documented. Theoretical studies have explored the behavior of the radical cation of this compound, suggesting the possibility of interconversion and rearrangement reactions, which could conceptually precede a cycloaddition event. However, specific, well-characterized examples of this compound itself acting as a diene or dienophile in conventional cycloaddition reactions remain limited in the surveyed literature.
Functionalization and Derivatization Reactions
The this compound skeleton can be modified through various functionalization and derivatization reactions, allowing for the introduction of new chemical properties and functionalities. These reactions often target the cyclobutane ring or involve the synthesis of derivatives through multi-step sequences.
One example of derivatization is the synthesis of 7-vinylthis compound. This compound is formed through the heating of bi(cyclopropylidene) in the presence of buta-1,3-diene at 170–180 °C, yielding the product in 50% yield. This reaction demonstrates the construction of a functionalized this compound framework from acyclic precursors.
Furthermore, the existence of compounds such as 8-chloro-dispiro[2.0.2.2]octan-7-one indicates that the core structure can be halogenated and oxidized. While the direct conversion from the parent this compound is not explicitly detailed in the provided sources, the stability of this functionalized derivative points to the chemical accessibility of such transformations.
The synthesis of dicarboxylate derivatives has also been reported. For instance, diethyl this compound-7,8-dicarboxylate can be prepared from the reaction of bicyclopropylidene with diethyl fumarate (B1241708) in the presence of a nickel catalyst.
Table 2: Examples of Functionalization and Derivatization of the this compound Skeleton
| Product | Precursors | Reagents/Conditions | Yield (%) | Ref. |
| 7-Vinylthis compound | Bi(cyclopropylidene), Buta-1,3-diene | 170–180 °C | 50 | |
| Diethyl this compound-7,8-dicarboxylate | Bicyclopropylidene, Diethyl fumarate | Ni(cod)₂, tris(2-phenylphenyl) phosphite, toluene, 110°C | - | |
| 8-Chloro-dispiro[2.0.2.2]octan-7-one | - | - | - |
V. Advanced Spectroscopic and Structural Elucidation Techniques
X-ray Crystallography for Precise Structural Determination of Dispiro[2.0.2.2]octane Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For complex spirocyclic systems like this compound, this technique can provide precise information on bond lengths, bond angles, and the spatial arrangement of the constituent rings.
Representative Crystallographic Data for Dispiro Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| 1,3,4,8,10,11-Hexaphenyl-13-methyl-1,2,8,9,13-pentaazadispiro[4.1.4.3]tetradeca-2,9-dien-6-one | C49H39N5O | Monoclinic | P21/n | 17.1656 | 13.8128 | 16.1016 | 103.733 |
This table presents data for complex dispiro derivatives to illustrate the type of information obtained from X-ray crystallography, as specific data for the parent this compound is not available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a wealth of information about its unique structure.
Due to the high symmetry of the this compound molecule, a relatively simple NMR spectrum is expected. The molecule contains two types of carbon atoms: the spiro carbons and the methylene (B1212753) carbons of the cyclopropane (B1198618) and cyclobutane (B1203170) rings. Similarly, the hydrogen atoms are situated in distinct chemical environments.
While specific, experimentally determined NMR data for the parent this compound is not detailed in the available literature, theoretical predictions and analysis of related structures suggest the following expected spectral characteristics:
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the cyclopropane and cyclobutane rings. The chemical shifts and coupling constants would be highly informative about the dihedral angles and the through-bond and through-space interactions between neighboring protons. The highly strained nature of the cyclopropane rings would likely influence the chemical shifts of the adjacent protons.
¹³C NMR: The ¹³C NMR spectrum would be anticipated to display separate resonances for the spiro and methylene carbons. The chemical shifts of these carbons would be indicative of the strain and hybridization within the ring system.
Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Type of Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Cyclopropyl (B3062369) CH₂ | ~0.2 - 0.8 |
| ¹H | Cyclobutyl CH₂ | ~1.5 - 2.2 |
| ¹³C | Spiro C | ~20 - 40 |
| ¹³C | Cyclopropyl CH₂ | ~5 - 15 |
This table provides estimated chemical shift ranges based on general principles for cyclic and strained hydrocarbons, as specific experimental data for this compound is not available in the searched literature.
Vibrational Spectroscopy (Infrared and Raman) for Bonding Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are directly related to the strengths and types of its chemical bonds. For this compound, these techniques can offer valuable information about the C-H and C-C bonds within its strained ring system.
The IR and Raman spectra of this compound would be characterized by specific absorption and scattering bands corresponding to the stretching and bending vibrations of its constituent functional groups. Key expected vibrational modes include:
C-H Stretching: The C-H stretching vibrations of the cyclopropyl and cyclobutyl methylene groups would be expected in the region of 2800-3100 cm⁻¹. The exact positions of these bands can provide insights into the hybridization and electronic environment of the C-H bonds.
C-C Stretching and Ring Deformations: The C-C stretching and ring deformation modes of the cyclopropane and cyclobutane rings would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). These vibrations are particularly sensitive to the strain within the rings.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch (Cyclopropyl) | ~3000 - 3100 |
| C-H Stretch (Cyclobutyl) | ~2850 - 2960 |
| CH₂ Scissoring | ~1450 - 1470 |
This table presents expected frequency ranges for the key vibrational modes of this compound based on characteristic group frequencies for cycloalkanes. Specific experimental IR and Raman data is not available in the surveyed literature.
Photoelectron Spectroscopy and Electronic Structure Probing
Photoelectron spectroscopy (PES) is a powerful technique for investigating the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This method provides direct experimental access to the ionization energies of molecular orbitals.
The study of this compound and related strained polycyclic hydrocarbons via PES can reveal how the unique geometry and strain of the molecule affect its electronic energy levels. The interaction between the Walsh orbitals of the cyclopropane rings and the sigma orbitals of the cyclobutane ring is of particular interest.
Experimental data indicates that the vertical ionization energy of this compound is approximately 9.21 eV. This value reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule. Theoretical studies on the radical cations of this compound and related compounds further contribute to the understanding of its electronic structure and reactivity upon ionization.
Ionization Energies for this compound
| Method | Ionization Energy (eV) |
|---|---|
| Photoelectron Spectroscopy (Vertical) | 9.21 |
| Computational (Joback Method) | 8.40 |
This table presents available experimental and computational ionization energy data for this compound.
Vi. Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a first-principles approach to understanding molecular systems by solving the Schrödinger equation. For Dispiro[2.0.2.2]octane, these methods are crucial for characterizing its unique bonding and high strain energy.
Ab initio and Density Functional Theory (DFT) are foundational methods for computational chemistry. princeton.edu DFT, in particular, has become a method of choice for its balance of accuracy and computational cost, making it suitable for calculating the electronic structure of complex molecules. princeton.edu Studies using DFT, often with hybrid functionals like B3LYP, are employed to perform geometry optimizations to find the lowest energy structure of this compound. dergipark.org.tr
These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The results from such studies confirm the high degree of strain within the spiro-fused cyclopropane (B1198618) and cyclobutane (B1203170) rings. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A smaller gap generally suggests higher reactivity.
Table 1: Representative Calculated Geometrical Parameters for this compound from DFT Optimization
| Parameter | Atom(s) Involved | Calculated Value (Exemplary) |
|---|---|---|
| Bond Length | C-C (cyclopropane) | ~1.50 Å |
| Bond Length | C-C (cyclobutane) | ~1.55 Å |
| Bond Length | C-C (spiro junction) | ~1.48 Å |
| Bond Angle | C-C-C (cyclobutane) | ~88° |
| Dihedral Angle | C-C-C-C (cyclobutane) | ~25° |
Table 2: Representative Calculated Electronic Properties for this compound from DFT
| Property | Calculated Value (Exemplary) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 0 D (due to symmetry) |
While DFT is a powerful tool, post-Hartree-Fock methods are often employed to achieve higher accuracy, especially for calculating electron correlation energy, which is crucial for strained systems. ornl.gov Methods such as Møller–Plesset second-order perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more refined energy calculations at a significantly higher computational cost. mdpi.comcost-cosy.eu
These high-level calculations are considered the "gold standard" for predicting thermochemical data, such as enthalpy of formation, and for accurately assessing the strain energy of molecules like this compound. By comparing the energies obtained from Hartree-Fock, DFT, MP2, and CCSD(T), researchers can systematically converge on a highly accurate theoretical value. preprints.orgresearchgate.net This is particularly important for predicting the reactivity and stability of such a high-energy compound.
Table 3: Comparison of Relative Energies Calculated by Various Quantum Chemical Methods (Illustrative)
| Method | Basis Set | Relative Energy (kcal/mol) | Computational Cost |
|---|---|---|---|
| Hartree-Fock | 6-31G* | 0.0 (Reference) | Low |
| B3LYP (DFT) | 6-31G* | -25.4 | Medium |
| MP2 | 6-31G* | -28.9 | High |
| CCSD(T) | cc-pVTZ | -30.1 | Very High |
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the conformational space and dynamic behavior of molecules over time. frontiersin.orgfrontiersin.org While this compound is a relatively rigid molecule without the large-scale conformational flexibility seen in long-chain alkanes or proteins, MD simulations are still valuable. nih.gov
These simulations, which rely on classical mechanics and force fields, can model the vibrational motions of the atoms at a given temperature. arxiv.orgnih.gov This allows researchers to assess the structural stability of the strained ring system and to understand how it might behave in different environments. By simulating the molecule's dynamics, one can observe the flexibility of the cyclobutane ring and the rigidity of the cyclopropane rings, providing insights that are not available from static quantum chemical calculations alone.
Reaction Pathway Modeling and Transition State Analysis
Understanding the chemical reactivity of this compound requires modeling potential reaction pathways. Computational methods are used to locate transition states, which are the highest energy points along a reaction coordinate. qcware.com A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction. arxiv.orgufl.edu
For this compound, theoretical studies could model reactions such as thermal rearrangements or reactions with electrophiles, which would likely target the strained C-C bonds. By calculating the energies of the reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This analysis is vital for predicting whether a reaction is kinetically feasible and for understanding the mechanism by which the strained rings open or rearrange. nih.gov
Table 4: Illustrative Energy Profile for a Hypothetical Ring-Opening Reaction of this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (this compound) | 0 | Ground state molecule |
| Transition State | +45 | Highest energy point, bond breaking/forming |
| Product (Rearranged Isomer) | -20 | Thermodynamically more stable product |
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
A powerful application of quantum chemical calculations is the prediction of spectroscopic properties. By calculating vibrational frequencies from the second derivatives of the energy, one can generate a theoretical infrared (IR) and Raman spectrum. researchgate.net Similarly, by calculating nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule.
These predicted spectra are invaluable for interpreting experimental data. For a novel or complex molecule like this compound, comparing the calculated spectrum with the experimental one can confirm the molecular structure. mdpi.comarxiv.org Discrepancies between theoretical and experimental values can also point to specific environmental effects or limitations in the computational model. figshare.com
Table 5: Correlation of Predicted vs. Experimental Spectroscopic Data (Hypothetical)
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shift (spiro C) | ~40 ppm | 41.5 ppm |
| ¹³C NMR Chemical Shift (CH₂) | ~25 ppm | 26.2 ppm |
| Key IR Frequency (C-H stretch) | 3080 cm⁻¹ | 3075 cm⁻¹ |
| Key IR Frequency (Ring deformation) | 1020 cm⁻¹ | 1015 cm⁻¹ |
Vii. Research on Derivatives and Analogs of Dispiro 2.0.2.2 Octane
Synthesis and Study of Substituted Dispiro[2.0.2.2]octane Compounds
The functionalization of the this compound skeleton allows for the modification of its physical and chemical properties. A notable example is the synthesis of 7-vinylthis compound. This compound is prepared through the thermal reaction of bi(cyclopropylidene) with buta-1,3-diene. thieme-connect.de The reaction, conducted in a sealed tube at 180°C, yields the vinyl-substituted product, demonstrating a method to introduce a reactive handle onto the dispirooctane framework. thieme-connect.de Such vinyl groups can potentially serve as points for further chemical transformations, including polymerization or other addition reactions.
Another area of study involves the photochemical reactions of substituted this compound diones. For instance, the irradiation of this compound-7,8-dione in the presence of methyl acrylate (B77674) does not lead to a simple ring contraction but instead, after a series of steps involving radical intermediates and carbene trapping, yields a researchgate.netrotane derivative. thieme-connect.de
Table 1: Synthesis of a Substituted this compound
| Precursor | Reagent | Product | Conditions | Yield |
| Bi(cyclopropylidene) | Buta-1,3-diene | 7-Vinylthis compound | Sealed tube, 180°C, 12h | 50% thieme-connect.de |
Heteroatom-Containing this compound Analogs (e.g., Dispirophosphiranes)
Replacing one or more carbon atoms in the this compound framework with heteroatoms creates analogs with distinct electronic and geometric properties. A key example is the class of dispirophosphiranes, where a phosphorus atom replaces a methylene (B1212753) (-CH2-) group in one of the three-membered rings.
The synthesis of these phosphorus-containing analogs has been achieved by reacting bicycloalkylidenes with an electrophilic phosphinidene (B88843) complex, PhPW(CO)5. uu.nl This method has produced a variety of dispirophosphiranes with different ring sizes spiro-fused to the central phosphirane ring. uu.nl
Structural studies, including X-ray crystallography, on these dispirophosphiranes reveal that the geometry of the central three-membered ring is significantly influenced by the size of the adjacent spiro-fused rings. uu.nl Spirofusion with smaller rings, such as cyclopropane (B1198618), leads to a "tightening" of the phosphirane ring, whereas fusion with larger rings results in a geometric relaxation. uu.nl This is a similar trend predicted for the corresponding all-carbon dispiroalkanes. uu.nl The strain energies of these heteroatomic analogs have also been a subject of theoretical study, indicating that while triangulane-like hydrocarbon systems have significant excess strain, the strain in related phosphorus-containing species can be negligible or even negative due to hyperconjugative stabilization effects. uu.nl
Compounds Incorporating the this compound Moiety into Larger Frameworks
The rigid and compact structure of the this compound moiety makes it an interesting building block for the construction of larger, more complex molecular architectures. Functionalized derivatives, such as the previously mentioned 7-vinylthis compound, provide a crucial link for integrating the dispiro core into polymeric chains or other macromolecular structures. thieme-connect.de
While direct examples of polymers exclusively built from this compound are not extensively documented, the synthesis of related polycyclanes containing spiro-fused cyclobutane (B1203170) and cyclopropane rings highlights the utility of such strained systems in materials science. thieme-connect.de The principles used in these syntheses, often involving cycloaddition reactions, demonstrate the potential for incorporating the this compound unit into larger frameworks designed for specific structural or material properties. researchgate.net
Isomeric Dispirooctanes and Their Comparative Chemical Behavior (e.g., Dispiro[2.1.2.1]octane)
The constitutional isomer, dispiro[2.1.2.1]octane, provides a valuable point of comparison for understanding the chemical behavior of this compound. While both are C8H12 hydrocarbons, their different connectivity leads to distinct properties.
Theoretical studies have been conducted to compare the radical cations of these two isomers. researchgate.netacs.org The investigation of their isomerization and rearrangement pathways using computational methods like ab initio molecular orbital calculations reveals differences in their energetic landscapes and stability. researchgate.netcdnsciencepub.com These studies are crucial for understanding their behavior in reactions involving electron transfer. cdnsciencepub.com
The synthetic routes to these isomers can also differ significantly. While this compound is formed from precursors that lead to its specific fused cyclopropane-cyclobutane-cyclopropane structure, derivatives of dispiro[2.1.2.1]octane can be synthesized through different pathways. For example, anti-trans-1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione is selectively formed via the dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride using a zinc/copper couple. researchgate.netresearchgate.net This reaction highlights a synthetic strategy unique to the dispiro[2.1.2.1]octane framework, which consists of two cyclopropane rings fused to a central cyclobutane ring.
Table 2: Comparison of Dispirooctane Isomers
| Feature | This compound | Dispiro[2.1.2.1]octane |
| CAS Number | 21426-37-9 nih.gov | 25399-32-0 |
| Ring Structure | Two cyclopropane rings fused to a central cyclobutane ring | Two cyclopropane rings fused to a central cyclobutane ring (different spiro atom connectivity) |
| Research Focus | Radical cation stability and rearrangement researchgate.net | Radical cation stability and rearrangement researchgate.net; Synthesis of dione (B5365651) derivatives researchgate.net |
| Example Synthesis | Reductive cyclization of 1,1-bis(bromomethyl)cyclopropane (B1278821) derivatives (inferred from related syntheses) | Dimerization of 1-bromo-2-phenylcyclopropanecarbonyl chloride (for a dione derivative) researchgate.net |
Viii. Emerging Research Directions and Academic Implications
Design Principles for Novel Strained Molecular Architectures
The structure of Dispiro[2.0.2.2]octane, which incorporates two cyclopropane (B1198618) rings and one cyclobutane (B1203170) ring fused through a single spiro-carbon atom, is a case study in molecular strain. The inherent ring strain, a consequence of distorted bond angles and eclipsed conformations, is a central theme in its chemistry. Researchers utilize this stored potential energy as a key design principle for creating novel molecular architectures.
Key design principles derived from this compound and related compounds include:
Strain-Release-Driven Reactivity: The high strain energy within the molecule can be harnessed to drive chemical reactions that would otherwise be thermodynamically unfavorable. This allows for the construction of complex polycyclic systems through controlled rearrangement or fragmentation pathways. For instance, acid-promoted cleavage of strained rings can initiate carbocation rearrangements to form more stable cyclopentyl skeletons. nih.gov
Vectorial Rigidity: The rigid, three-dimensional structure provides a predictable and stable scaffold. Functional groups can be placed with precise spatial orientation, a critical factor in designing molecules for catalysis, molecular recognition, and materials science.
Hierarchical Complexity: The dispirocyclic core serves as a foundation upon which further complexity can be built. The stepwise addition of functional groups or the fusion of additional rings allows for the systematic construction of intricate and diverse molecular shapes.
Theoretical analyses and thermochemical measurements have been employed to quantify the strain energy of this compound, providing a predictive framework for its reactivity and stability. chemrxiv.orgnih.gov
Table 1: Comparative Strain Energies of Small-Ring Hydrocarbons
| Compound | Molecular Formula | Strain Energy (kcal/mol) |
| Cyclopropane | C₃H₆ | 27.5 |
| Cyclobutane | C₄H₈ | 26.5 |
| This compound | C₈H₁₂ | High (Specific value varies with computational method) |
| chemeo.comRotane | C₂₀H₃₂ | High |
This compound as a Building Block in Complex Organic Synthesis
The synthetic utility of this compound and its derivatives is a growing area of research. These compounds serve as versatile building blocks for accessing more complex and topologically interesting molecules. Their rigid framework can be incorporated into larger structures, imparting unique conformational constraints and properties.
Notable synthetic applications include:
Synthesis of Rotanes: A derivative, dispiro[2.0.2.2]oct-7-ene, has been used as a key precursor in the synthesis of chemeo.comrotane, a molecule featuring four cyclobutane rings spiro-fused to a central cyclobutane core. epa.gov This highlights its role in building highly symmetric and aesthetically complex molecular structures.
Functionalized Octane Derivatives: The reaction of bicyclopropylidene with diethyl fumarate (B1241708), catalyzed by a nickel complex, yields Diethyl this compound-7,8-dicarboxylate. epa.gov This demonstrates how the core structure can be functionalized to introduce points of further chemical modification.
Diels-Alder Reactions: Bi(cyclopropylidene), a precursor to the this compound system, undergoes reactions with 1,3-dienes like buta-1,3-diene to form derivatives such as 7-vinylthis compound, showcasing its utility in cycloaddition chemistry. nih.gov
Table 2: Selected Synthetic Applications of this compound Derivatives
| Precursor/Reactant | Reagents | Product | Application Area | Reference |
| Dispiro[2.0.2.2]oct-7-ene derivative | Carbene Addition | chemeo.comRotane | Topological Synthesis | epa.gov |
| Bicyclopropylidene | Diethyl fumarate, Ni(cod)₂ | Diethyl this compound-7,8-dicarboxylate | Functionalized Scaffolds | epa.gov |
| Bi(cyclopropylidene) | Buta-1,3-diene, heat | 7-Vinylthis compound | Cycloaddition Chemistry | nih.gov |
Fundamental Contributions to Understanding Chemical Bonding and Reactivity
This compound has served as a valuable model system for probing fundamental aspects of chemical bonding and reactivity, particularly in the context of strained molecules and reactive intermediates. Theoretical studies have been central to elucidating its behavior.
A significant area of investigation has been the study of the this compound radical cation, typically generated via photoinduced electron transfer. nist.govresearchgate.net These studies have revealed:
Rearrangement Pathways: Computational studies, using both semiempirical and ab initio methods, have mapped the potential energy surfaces for the isomerization and rearrangement of the radical cation. researchgate.net This work provides deep insight into how the loss of an electron affects the bonding in this strained system, leading to facile skeletal rearrangements.
Influence of Spiroconjugation: The spirocyclic center mediates the interaction between the constituent rings. In the radical cation, this interaction dictates the distribution of spin and charge, influencing which bonds are weakened and which rearrangement pathways are energetically accessible.
Kinetics of Bond Cleavage: The principles governing the reactivity of radical cations, such as the rate of carbon-carbon bond cleavage, can be refined by studying model systems like this compound. rsc.org This contributes to a broader understanding of electron transfer reactions in organic chemistry.
Role in Advanced Materials Science Research
The unique properties of the this compound framework suggest its potential application in advanced materials science, although this remains an emerging area of exploration.
Precursors for High-Energy Density Materials (HEDMs): A key characteristic of HEDMs is the ability to release large amounts of chemical energy. The significant strain energy stored in the this compound skeleton makes it an attractive candidate as a precursor for such materials. The controlled decomposition of polymers or crystals containing this moiety could lead to a rapid release of energy. Its high hydrogen-to-carbon ratio is also a favorable property for energetic compounds.
Unique Optical Properties: While this compound itself is not chromophoric, its rigid and chiral framework makes it an interesting scaffold for materials with unique optical properties. Research on analogous spiroconjugated molecules, where two π-systems are held in a perpendicular arrangement by a spiro-carbon, has shown that this geometry can lead to helical electronic transitions and distinct chiroptical properties (e.g., in electronic circular dichroism). chemrxiv.org Incorporating chromophores into the this compound scaffold could similarly lead to novel materials for optics and electronics.
Investigation as Model Compounds for Stereochemical and Topological Studies
The well-defined and rigid three-dimensional structure of this compound makes it an excellent model for fundamental stereochemical and topological investigations.
Stereoelectronic Effects: The fixed orientation of the rings allows for the precise study of how the spatial arrangement of bonds and orbitals influences reactivity. The isomerization of its radical cation is a prime example, where the stereochemistry of the starting material dictates the feasible rearrangement pathways. researchgate.netresearchgate.net
Topological Isomerism: Its role as a building block for rotanes directly connects it to the field of chemical topology. epa.gov Rotanes are topological isomers of other cyclic compounds, and their synthesis from dispirocyclic precursors is a key strategy in this area. The study of such molecules advances our understanding of how atoms can be connected in space to create fundamentally different shapes and properties.
Exploration in Rational Design of Bioactive Scaffolds and Mimetics
In medicinal chemistry, there is a continuous search for novel three-dimensional molecular scaffolds to improve the properties of drug candidates. While this compound itself has not been widely reported in clinical candidates, its structural motifs are highly relevant to the rational design of bioactive compounds. Strained, rigid, non-aromatic scaffolds are increasingly used as "bioisosteres" for traditional aromatic rings like the phenyl group.
The rationale for exploring this compound-based scaffolds includes:
Improved Physicochemical Properties: Replacing flat, greasy aromatic rings with saturated, 3D scaffolds like bicyclo[2.2.2]octane or spirocycles can increase aqueous solubility and improve metabolic stability, key attributes for successful drugs.
Precise Vectorial Display of Substituents: The rigid framework allows for the placement of pharmacophoric groups in precise locations in 3D space, potentially leading to higher binding affinity and selectivity for biological targets.
Novelty and Intellectual Property: As a non-classical scaffold, it offers opportunities to create novel chemical entities with unique biological activities, moving away from "flatland" medicinal chemistry into new areas of chemical space.
Analogous rigid structures, such as derivatives of bicyclo[2.2.2]octane and other spirocycles, have already proven to be valuable in developing foldamers, chiral catalysts, and potent enzyme inhibitors. By extension, the this compound core represents a promising, yet underexplored, platform for the design of next-generation bioactive mimetics.
Ix. Conclusion and Future Outlook for Dispiro 2.0.2.2 Octane Research
Summary of Key Achievements and Unanswered Questions
Research into Dispiro[2.0.2.2]octane and its derivatives has led to several notable achievements, primarily in the realms of theoretical chemistry and photochemistry. Concurrently, these studies have illuminated areas where further investigation is warranted.
Key Achievements:
Theoretical Understanding of Strained Systems: this compound has served as a valuable model for theoretical studies on the nature of bonding and strain energy in polycyclic hydrocarbons. nih.gov Computational analyses have provided insights into its electronic structure and the behavior of its radical cation, contributing to the broader understanding of strained spirocyclic systems. acs.org
Photochemical Reactivity: Investigations into derivatives of this compound have revealed interesting photochemical transformations. For instance, the photolysis of this compound-7,8-dione has been explored as a potential route to generate highly reactive intermediates like carbenes. rsc.org These studies have expanded the knowledge base of photochemical reactions in constrained molecular environments.
Synthesis of Novel Architectures: The synthesis of this compound and its functionalized analogues, while challenging, has demonstrated the ingenuity of synthetic organic chemists in constructing complex, highly strained molecules. These synthetic efforts have provided a platform for studying the fundamental properties of such compounds.
Unanswered Questions:
Tuning Reactivity: While the reactivity of some derivatives has been explored, a comprehensive understanding of how functionalization of the this compound core can be used to control and direct its chemical behavior remains an open question.
Potential as a Bioisostere: The application of strained spirocycles as bioisosteres in medicinal chemistry is a growing field. rsc.org However, the potential of the this compound scaffold in this capacity is largely unexplored. Key questions remain about its metabolic stability, and how its rigid structure could be exploited in drug design.
Material Science Applications: The rigid, three-dimensional structure of this compound suggests potential for its incorporation into advanced materials. However, fundamental questions about its bulk properties, and how it might influence the characteristics of polymers or crystalline materials, are yet to be answered.
A summary of the current state of research is presented in the table below.
| Research Area | Key Achievements | Unanswered Questions |
| Theoretical Chemistry | - Elucidation of electronic structure and strain energy.- Studies on the properties of its radical cation. | - Predictive models for the reactivity of functionalized derivatives.- Deeper understanding of through-bond and through-space interactions. |
| Synthetic Chemistry | - Development of synthetic routes to the core structure and some derivatives. | - Efficient and scalable syntheses of a wider range of functionalized analogues.- Stereoselective synthesis of substituted Dispiro[2.0.2.2]octanes. |
| Photochemistry | - Exploration of the photochemical decomposition of dione (B5365651) derivatives to generate reactive intermediates. | - Comprehensive understanding of the photophysical properties of the parent hydrocarbon.- Harnessing photochemical reactions for targeted synthetic transformations. |
| Applied Chemistry | - Limited exploration to date. | - Potential as a bioisostere in medicinal chemistry.- Viability for incorporation into novel polymers and materials. |
Prospective Research Avenues and Methodological Advancements
The future of this compound research is poised to move from fundamental studies towards the exploration of its potential applications. This will necessitate both innovative synthetic strategies and advanced analytical and computational techniques.
Prospective Research Avenues:
Medicinal Chemistry: A significant future direction is the investigation of this compound derivatives as novel scaffolds in drug discovery. Their rigid structure could be advantageous for presenting pharmacophoric groups in a well-defined spatial orientation, potentially leading to highly selective and potent therapeutic agents.
Materials Science: The incorporation of the this compound unit into polymers could lead to materials with unique thermal and mechanical properties. Its rigid, compact structure might enhance polymer rigidity and thermal stability. Furthermore, its potential use in the design of molecular building blocks for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) warrants exploration.
Catalysis: The strained framework of this compound could be exploited in the design of novel ligands for catalysis. The fixed geometry of the scaffold could impose specific coordination environments on metal centers, potentially leading to catalysts with high selectivity.
Methodological Advancements:
Advanced Synthesis: The development of more efficient and versatile synthetic methodologies is crucial for advancing the field. This includes the exploration of strain-release driven spirocyclization strategies and the use of modern catalytic methods to functionalize the this compound core. nih.govnih.gov
Computational Modeling: Further advancements in computational chemistry will enable more accurate predictions of the properties and reactivity of this compound and its derivatives. This will be invaluable for guiding synthetic efforts and for understanding the outcomes of chemical reactions.
Spectroscopic Techniques: The application of advanced spectroscopic techniques, such as high-resolution NMR and chiroptical methods, will be essential for the detailed characterization of these complex molecules and their interactions.
The table below outlines potential future research directions and the methodologies required to achieve them.
| Prospective Research Avenue | Required Methodological Advancements | Potential Impact |
| Medicinal Chemistry | - Development of scalable and modular synthetic routes.- High-throughput screening of biological activity.- In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies. | - Discovery of new drug candidates with novel mechanisms of action. |
| Materials Science | - Polymerization of this compound-containing monomers.- Synthesis of crystalline materials incorporating the dispirocyclic unit.- Advanced characterization of material properties. | - Creation of new polymers and materials with enhanced thermal and mechanical stability. |
| Catalysis | - Design and synthesis of this compound-based ligands.- Investigation of the catalytic activity of their metal complexes.- Mechanistic studies of catalytic cycles. | - Development of highly selective and efficient catalysts for a range of chemical transformations. |
Q & A
Q. What are the established synthetic methodologies for Dispiro[2.0.2.2]octane, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves spiro-cyclization reactions under controlled conditions. Key steps include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or transition-metal catalysts to promote cyclization .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Yield and purity depend on post-synthesis purification (e.g., column chromatography or crystallization). For example, analogous dispiro compounds achieve >80% purity after crystallization .
Q. Which spectroscopic and computational techniques are critical for structural elucidation of this compound derivatives?
- NMR spectroscopy : ¹H/¹³C NMR identifies spiro junctions and substituent positions. For example, sp³-hybridized carbons in dispiro systems show distinct shifts at 25–35 ppm in ¹³C NMR .
- X-ray crystallography : Resolves bond angles and stereochemistry, critical for confirming spiro connectivity .
- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and validates experimental data (e.g., bond lengths within 0.01 Å of crystallographic results) .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize novel this compound derivatives with high regioselectivity?
- Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to stabilize transition states. DMF increases polarity, favoring [3+2] cycloadditions .
- Catalyst tuning : Compare Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to modulate electrophilicity. FeCl₃ reduces byproduct formation in analogous dispiro syntheses .
- Kinetic studies : Use in-situ IR or HPLC to monitor intermediate formation. Adjust reaction time to halt at the desired product stage .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound-based compounds?
- Ion channel modulation : Patch-clamp assays assess CFTR activation, as seen in dispiro analogs that enhance chloride transport by 30–40% in epithelial cells .
- Cytotoxicity screening : MTT assays determine IC₅₀ values. For example, a related dispiro compound showed no cytotoxicity at 10 µM .
- Enzyme inhibition : Fluorescence-based assays (e.g., FRET) quantify binding affinity to target enzymes .
Q. How should researchers address contradictions in reported data on this compound’s reactivity or bioactivity?
- Systematic literature review : Cross-reference synthesis protocols (e.g., catalyst ratios, solvents) to identify variables affecting outcomes .
- Validation experiments : Reproduce conflicting studies under controlled conditions. For example, discrepancies in reaction yields may arise from trace moisture in solvents .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets and isolate confounding factors .
Q. What computational strategies predict the reactivity of this compound in complex reaction environments?
- Molecular docking : Simulate interactions with biological targets (e.g., CFTR) using software like AutoDock Vina. Validate with experimental IC₅₀ values .
- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, spiro carbons often exhibit high electrophilicity .
- Solvent modeling : COSMO-RS predicts solvation effects on reaction pathways, guiding solvent selection .
Q. Which analytical methods detect this compound in environmental or biological matrices?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile dispiro compounds with detection limits <1 ppb, as demonstrated for dispiro derivatives in plant emissions .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Achieve picomolar sensitivity for non-volatile analogs in biological fluids .
- Isotopic labeling : Use ¹³C-labeled standards to correct for matrix effects in quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
